Methyl cis-3-(boc-amino)cyclobutanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

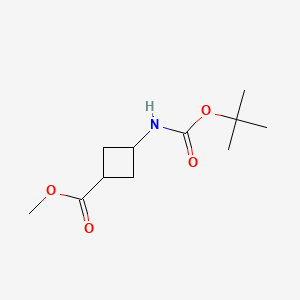

“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a chemical compound with the CAS Number: 142733-63-9 . Its IUPAC name is methyl 3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “Methyl cis-3-(boc-amino)cyclobutanecarboxylate” contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a solid compound . It has a molecular weight of 229.28 . The compound’s InChI Code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+ .Scientific Research Applications

Synthesis and Molecular Structure

Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane and their derivatives, are pivotal as sterically constrained diamine building blocks in drug discovery. These compounds are synthesized through classical malonate alkylation chemistry, with their conformational preferences evaluated by X-ray diffraction. This foundational work highlights the chemical versatility and structural uniqueness of cyclobutane derivatives for pharmaceutical applications (Radchenko et al., 2010).

Innovative Access to Cyclobutene Derivatives

Research demonstrates the Michael addition of benzylamines to methyl 2-chloro-2-cyclopropylideneacetate, yielding methyl 2-(benzylamino)cyclobutenecarboxylates, which are then converted into N-Boc-protected derivatives. These derivatives serve as precursors for dipeptides, indicating a method for incorporating cyclobutane and cyclobutene structures into biologically active peptides, offering a novel approach to peptide design and synthesis (Meijere et al., 2010).

Stereochemical Diversity in Synthesis

The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid showcases the strategic use of photochemical [2+2] cycloaddition, chromatic separation, and stereochemical manipulation. This methodological innovation allows for the exploration of stereochemical effects in biological systems, providing a versatile toolkit for the synthesis of conformationally restricted amino acids (André et al., 2013).

Investigating Solid-State Organisation

The study of peptide models built from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) using vibrational circular dichroism (VCD) and quantum chemical calculations offers insights into the solid-state organization of these molecules. This research suggests that VCD could serve as a probe for understanding the dispersion interactions and hydrogen bonding patterns in the solid phase, which is crucial for designing molecules with desired solid-state properties (Declerck et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a complex organic compound Unfortunately, the specific targets of this compound are not well-documented in the available literature

Result of Action

The molecular and cellular effects of Methyl cis-3-(boc-amino)cyclobutanecarboxylate’s action are currently unknown

properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEVCFPGOOEUKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142733-63-9, 1101173-77-6 |

Source

|

| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)

![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)

![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)

![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)